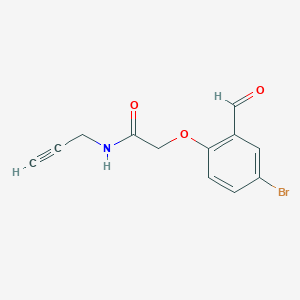

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide

Description

2-(4-Bromo-2-formylphenoxy)-N-prop-2-ynylacetamide is a synthetic acetamide derivative characterized by a phenoxy core substituted with bromo (Br) and formyl (CHO) groups at the 4- and 2-positions, respectively. Its molecular formula is C₁₂H₁₀BrNO₃, with a molecular weight of 296.12 g/mol . The propargyl group introduces an alkyne functionality, enabling click chemistry applications, while the formyl group offers a reactive site for further derivatization.

Properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-5-14-12(16)8-17-11-4-3-10(13)6-9(11)7-15/h1,3-4,6-7H,5,8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODROIFZHOXJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)COC1=C(C=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide typically involves the following steps:

Formation of 4-bromo-2-formylphenol: This can be achieved through the bromination of 2-formylphenol using bromine in the presence of a suitable solvent.

Etherification: The 4-bromo-2-formylphenol is then reacted with chloroacetic acid to form 2-(4-bromo-2-formylphenoxy)acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-prop-2-ynylacetamide.

Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-prop-2-ynylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving phenoxy and acetamide groups.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of the target proteins and affect various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide with structurally related phenoxyacetamide derivatives, highlighting key differences in substituents, physicochemical properties, and synthesis data.

Structural and Functional Differences

Phenoxy Substituents: The target compound and its analogs (e.g., ) share bromo and formyl groups on the phenoxy ring, but substitutions vary in position and type. For example, 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide () adds a methoxy group at the 2-position, increasing steric bulk and polarity. Compound 30 () replaces bromo with fluoro and formyl with butyryl, reducing electrophilicity and enhancing lipophilicity.

Amide Substituents :

- The propargyl group in the target compound contrasts with bulkier amides like 4-methoxyphenyl () or 2-phenylethyl (), which may hinder reactivity but improve binding affinity in biological systems.

- Compound 31 () features a hydroxyl-containing amide, enabling hydrogen bonding and increasing solubility.

Physicochemical Properties :

- Melting points correlate with molecular symmetry and intermolecular forces. For example, Compound 30 (75°C, ) vs. Compound 31 (84°C, ) reflects differences in hydrogen-bonding capacity.

- The target compound’s alkyne group may lower melting points compared to aromatic amides due to reduced crystallinity.

Biological Activity

2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of a brominated aromatic ring and an acetamide functional group, suggests various biological activities that warrant investigation. This article reviews the available literature on its biological activity, including case studies and research findings.

- Chemical Formula : C₁₂H₁₀BrNO₃

- Molecular Weight : 296.12 g/mol

- CAS Number : 923207-83-4

Biological Activity Overview

The biological activity of 2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide has been explored in various contexts, particularly its anti-inflammatory and anti-cancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to 2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which can be crucial in managing conditions such as arthritis and other inflammatory diseases.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds, highlighting the following findings:

- Synthesis : The compound can be synthesized through a multi-step reaction involving bromination and subsequent acetamide formation.

-

Biological Evaluation :

- In vitro studies have shown that the compound inhibits cell proliferation in cancer cell lines.

- In vivo studies suggest potential efficacy in reducing tumor size and inflammation.

-

Mechanistic Insights :

- The compound's action may involve the modulation of NF-kB signaling pathways, which are critical in inflammation and cancer progression.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-bromo-2-formylphenoxy)-N-prop-2-ynylacetamide?

The synthesis typically involves nucleophilic substitution and amidation steps. For example:

- React 4-bromo-2-hydroxybenzaldehyde with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base to form the phenoxy intermediate.

- Couple this intermediate with prop-2-ynylamine via an acetamide linkage. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify using column chromatography .

Q. Which analytical techniques are recommended for structural characterization?

Q. How can researchers ensure purity and stability during storage?

- Purify via recrystallization (ethanol/water mixtures) and confirm purity by HPLC (C18 column, acetonitrile/water gradient). Store under inert atmosphere at –20°C to prevent degradation of the formyl and alkyne groups .

Advanced Research Questions

Q. How to resolve contradictions between computational and experimental data (e.g., bond angles, reactivity)?

- Crystallographic refinement : Use SHELXL to handle twinned data or disorder, which may explain deviations in bond angles .

- DFT calculations : Compare optimized geometries (B3LYP/6-311++G(d,p)) with experimental X-ray data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .

Q. What strategies optimize reaction yields when intermediates are unstable?

- Low-temperature kinetics : Conduct reactions at 0–5°C to stabilize aldehyde intermediates.

- In situ derivatization : Protect the formyl group as a Schiff base (e.g., with hydrazines) to prevent side reactions .

Q. How to design analogs with improved bioactivity while retaining core functionality?

- Substituent modification : Replace the bromine atom with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Molecular docking : Screen analogs against target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with ΔG < –8 kcal/mol .

Q. How to analyze unexpected hydrogen-bonding patterns in crystal structures?

Apply graph set analysis (Etter’s method) to classify intermolecular interactions:

- Identify donor-acceptor motifs (e.g., N–H···O=C).

- Compare with databases (Cambridge Structural Database) to assess rarity .

Methodological Tables

Table 1: Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example) | Software/Tool |

|---|---|---|

| R-factor | <0.05 | SHELXL |

| Hydrogen-bond distance | 2.8–3.2 Å | ORTEP-3 |

| Torsion angles | ±5° from DFT | Mercury CSD |

Table 2: Troubleshooting Spectral Contradictions

| Issue | Solution | Reference |

|---|---|---|

| Unassigned NMR peaks | 2D-COSY/HSQC analysis | |

| MS adduct formation | Electrospray optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.